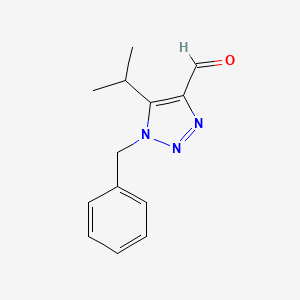![molecular formula C15H19NS B13268439 {[5-(2-Methylphenyl)thiophen-2-yl]methyl}(propan-2-yl)amine](/img/structure/B13268439.png)
{[5-(2-Methylphenyl)thiophen-2-yl]methyl}(propan-2-yl)amine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
{[5-(2-Methylphenyl)thiophen-2-yl]methyl}(propan-2-yl)amine is a compound that belongs to the class of thiophene derivatives. Thiophene is a five-membered heterocyclic compound containing sulfur. Thiophene derivatives are known for their diverse applications in medicinal chemistry, material science, and industrial chemistry .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of thiophene derivatives often involves condensation reactions. Some common methods include the Gewald reaction, Paal–Knorr synthesis, and Fiesselmann synthesis . For {[5-(2-Methylphenyl)thiophen-2-yl]methyl}(propan-2-yl)amine, a typical synthetic route might involve the condensation of 2-methylphenylthiophene with an appropriate amine under controlled conditions .
Industrial Production Methods
Industrial production of thiophene derivatives typically involves large-scale condensation reactions using catalysts and specific reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process .
Chemical Reactions Analysis
Types of Reactions
{[5-(2-Methylphenyl)thiophen-2-yl]methyl}(propan-2-yl)amine can undergo various chemical reactions, including:
Oxidation: This reaction can introduce oxygen-containing functional groups.
Reduction: This reaction can remove oxygen-containing functional groups or reduce double bonds.
Substitution: This reaction can replace one functional group with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions .
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield sulfoxides or sulfones, while reduction could produce thiol derivatives .
Scientific Research Applications
{[5-(2-Methylphenyl)thiophen-2-yl]methyl}(propan-2-yl)amine has several applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic effects, such as anti-inflammatory and analgesic properties.
Industry: Utilized in the development of organic semiconductors and corrosion inhibitors
Mechanism of Action
The mechanism of action of {[5-(2-Methylphenyl)thiophen-2-yl]methyl}(propan-2-yl)amine involves its interaction with specific molecular targets and pathways. For instance, it may inhibit certain enzymes or receptors, leading to its observed biological effects. The exact molecular targets and pathways can vary depending on the specific application and context .
Comparison with Similar Compounds
Similar Compounds
Some similar compounds include other thiophene derivatives such as:
Suprofen: A nonsteroidal anti-inflammatory drug.
Articaine: A dental anesthetic.
Tipepidine: An antitussive agent
Uniqueness
What sets {[5-(2-Methylphenyl)thiophen-2-yl]methyl}(propan-2-yl)amine apart is its unique combination of functional groups, which may confer distinct chemical and biological properties. This uniqueness can make it a valuable compound for specific research and industrial applications .
Properties
Molecular Formula |
C15H19NS |
|---|---|
Molecular Weight |
245.4 g/mol |
IUPAC Name |
N-[[5-(2-methylphenyl)thiophen-2-yl]methyl]propan-2-amine |
InChI |
InChI=1S/C15H19NS/c1-11(2)16-10-13-8-9-15(17-13)14-7-5-4-6-12(14)3/h4-9,11,16H,10H2,1-3H3 |
InChI Key |
MWKHXBIMPVVKRG-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=CC=C1C2=CC=C(S2)CNC(C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![1-{[(3,4-Difluorophenyl)methyl]amino}propan-2-ol](/img/structure/B13268372.png)
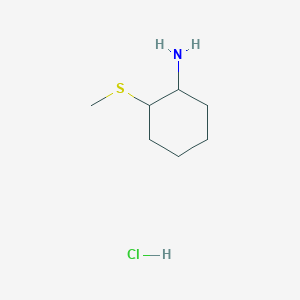
amine](/img/structure/B13268380.png)
![(4-Methoxybutyl)[(3-methyl-1H-pyrazol-4-yl)methyl]amine](/img/structure/B13268386.png)
amine](/img/structure/B13268389.png)
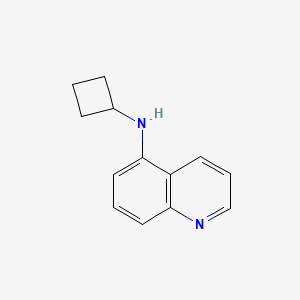
![3-(Trifluoromethyl)-7-oxabicyclo[2.2.1]heptan-2-amine](/img/structure/B13268394.png)
![3-{[1-(3,4-Difluorophenyl)ethyl]amino}propan-1-ol](/img/structure/B13268399.png)
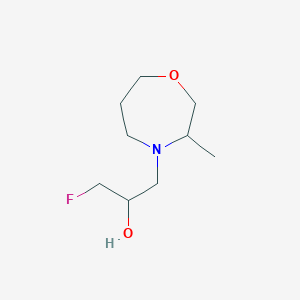
![3-amino-2-[(4-fluorophenyl)methyl]-N-methylpropanamide](/img/structure/B13268411.png)
![2-(1,3-benzothiazol-2-ylsulfanyl)-N-{1-[(4-chlorophenyl)methyl]piperidin-4-yl}acetamide](/img/structure/B13268414.png)
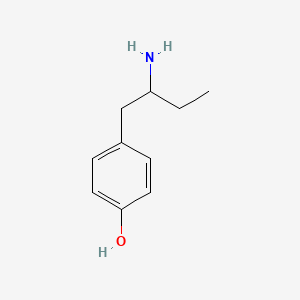
![2-{[1-(2-Chlorophenyl)ethyl]amino}butan-1-ol](/img/structure/B13268434.png)
